2-Chloro-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid
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Overview
Description
2-Chloro-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C14H12ClNO5S. This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a sulfamoyl group attached to a benzoic acid core. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid typically involves the reaction of 2-chlorobenzoic acid with 4-methoxyaniline in the presence of a sulfonyl chloride reagent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-Chloro-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The sulfamoyl group plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid
- 2-Chloro-5-[(4-methylphenyl)sulfamoyl]benzoic acid
- 2-Chloro-5-[(4-nitrophenyl)sulfamoyl]benzoic acid
Comparison: 2-Chloro-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction profiles with biological targets .
Properties
Molecular Formula |
C14H12ClNO5S |
---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
2-chloro-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C14H12ClNO5S/c1-21-10-4-2-9(3-5-10)16-22(19,20)11-6-7-13(15)12(8-11)14(17)18/h2-8,16H,1H3,(H,17,18) |
InChI Key |
WQVGFKAYHAUMLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
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